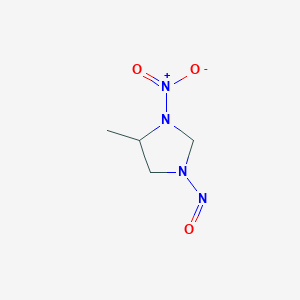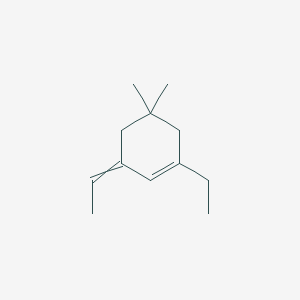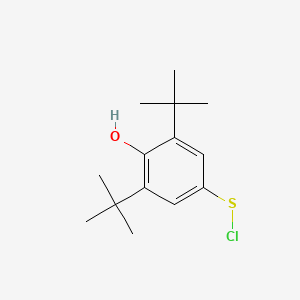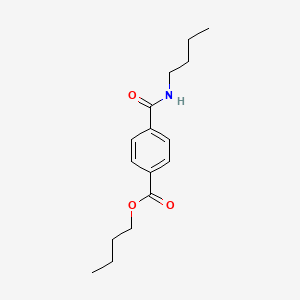
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound features a pyridine ring attached to a long-chain fatty acid ester, which includes three double bonds at the 9th, 12th, and 15th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl octadeca-9,12,15-trienoate typically involves the esterification of pyridin-3-ylmethanol with octadeca-9,12,15-trienoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that are environmentally friendly is also emphasized to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Electrophilic substitution reactions on the pyridine ring can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Pyridin-3-ylmethanol and octadeca-9,12,15-trienol.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials, such as coatings and polymers.
Mechanism of Action
The mechanism of action of (Pyridin-3-yl)methyl octadeca-9,12,15-trienoate involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. The long-chain fatty acid ester can integrate into cell membranes, affecting membrane fluidity and signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
(Pyridin-3-yl)methyl octadecanoate: Lacks the double bonds present in (Pyridin-3-yl)methyl octadeca-9,12,15-trienoate.
(Pyridin-3-yl)methyl hexadeca-9,12,15-trienoate: Has a shorter fatty acid chain compared to this compound.
(Pyridin-3-yl)methyl octadeca-9,12-dienoate: Contains only two double bonds in the fatty acid chain.
Uniqueness
This compound is unique due to the presence of three conjugated double bonds in the fatty acid chain, which can impart distinct chemical and biological properties. These double bonds can participate in various chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
92571-41-0 |
|---|---|
Molecular Formula |
C24H35NO2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
pyridin-3-ylmethyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(26)27-22-23-18-17-20-25-21-23/h3-4,6-7,9-10,17-18,20-21H,2,5,8,11-16,19,22H2,1H3 |
InChI Key |
VMDODSILOLPSBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)
![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)




![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)

![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)


![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
